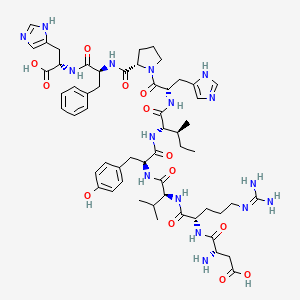

Angiotensin (1-9)

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXGOQOPNPFXFT-JWRYNVNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H78N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Angiotensin (1-9): A Comprehensive Technical Guide to its Biological Functions and Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin (1-9) [Ang-(1-9)] is a nonapeptide of the Renin-Angiotensin System (RAS) that is increasingly recognized for its counter-regulatory role against the classical pressor and pro-hypertrophic actions of Angiotensin II (Ang II). Formed from Angiotensin I (Ang I) by the action of Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-9) exerts a range of protective cardiovascular effects, including antihypertensive, anti-hypertrophic, and anti-fibrotic activities. These effects are primarily mediated through the Angiotensin II Type 2 receptor (AT2R), triggering downstream signaling cascades involving nitric oxide (NO) production, inhibition of the RhoA/Rho kinase (ROCK) pathway, and activation of Protein Kinase A (PKA). This technical guide provides an in-depth overview of the biological functions of Ang-(1-9), supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of its key signaling pathways.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis. While the classical ACE/Ang II/AT1R axis is well-characterized for its role in vasoconstriction, sodium retention, and cellular growth, the discovery of alternative pathways has revealed a more complex and nuanced system. A key component of this counter-regulatory axis is Angiotensin (1-9), a peptide with significant therapeutic potential. Unlike the biologically inert Angiotensin I from which it is derived, Ang-(1-9) is an active signaling molecule with beneficial cardiovascular properties.[1][2] Its production is favored under conditions of ACE inhibition, suggesting a potential synergistic role with existing RAS-blocking therapies.[3]

Biochemical Formation and Metabolism

Ang-(1-9) is generated from Angiotensin I through the carboxypeptidase activity of ACE2, which cleaves a single leucine (B10760876) residue from the C-terminus of Ang I.[4][5] Subsequently, Ang-(1-9) can be converted to the vasodilatory peptide Angiotensin (1-7) by the action of Angiotensin-Converting Enzyme (ACE) and other peptidases.[4]

Quantitative Data on Angiotensin (1-9) Interactions and Effects

The biological activity of Ang-(1-9) is underpinned by its specific interactions with receptors and enzymes, and its quantifiable effects in preclinical models.

Table 1: Receptor Binding Affinity and Enzyme Kinetics

| Parameter | Value | Target | Method |

| Binding Affinity (Kd) | |||

| Angiotensin (1-9) | 5.95 x 10⁻⁶ M | AT2 Receptor | Surface Plasmon Resonance |

| Enzyme Kinetics (kcat/Km) | |||

| ACE2 on Angiotensin I | 3.3 x 10⁴ M⁻¹s⁻¹ | Formation of Ang-(1-9) | Fluorogenic Substrate Assay |

| ACE on Angiotensin (1-9) | 6.8 x 10⁴ M⁻¹s⁻¹ | Formation of Ang-(1-7) | Fluorogenic Substrate Assay |

Data compiled from multiple sources.

Table 2: In Vivo Efficacy in Hypertensive Rat Models

| Parameter | Effect | Dose/Model |

| Blood Pressure Reduction | 50 mmHg decrease in Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) |

| Anti-Hypertrophic Effect | 33% reduction in cardiomyocyte area | Norepinephrine-induced hypertrophy model |

| 38% reduction in cardiomyocyte perimeter | Norepinephrine-induced hypertrophy model | |

| Anti-Fibrotic Effect | 50% reduction in cardiac fibrosis | Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) |

Data compiled from multiple sources including[3][6][7].

Key Biological Functions and Mechanisms of Action

Ang-(1-9) exerts a range of protective cardiovascular effects, primarily through its interaction with the AT2R.

Antihypertensive Effects

Chronic infusion of Ang-(1-9) has been shown to reduce blood pressure in various experimental models of hypertension.[8] This effect is mediated by the AT2R and is associated with increased vasodilation. One of the key mechanisms is the enhancement of nitric oxide (NO) bioavailability through the activation of endothelial nitric oxide synthase (eNOS).[9][10]

Anti-Hypertrophic and Anti-Fibrotic Effects

Ang-(1-9) has demonstrated significant anti-hypertrophic effects in both in vitro and in vivo models of cardiac hypertrophy.[5][6][11] It can prevent the increase in cardiomyocyte size induced by pro-hypertrophic stimuli like norepinephrine (B1679862) and Ang II.[5][6] Furthermore, Ang-(1-9) reduces cardiac fibrosis by inhibiting collagen deposition and the proliferation of cardiac fibroblasts.[3][12]

Signaling Pathways

The biological activities of Ang-(1-9) are mediated by distinct intracellular signaling pathways initiated by the activation of the AT2R.

Activation of the AT2R by Ang-(1-9) leads to the stimulation of eNOS, resulting in increased production of NO.[9] NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to cGMP production and subsequent vasodilation.

Ang-(1-9) has been shown to counteract the pro-hypertrophic and pro-fibrotic signaling of Ang II by inhibiting the RhoA/ROCK pathway.[13][14] This pathway is a key regulator of cell growth, migration, and contraction in vascular smooth muscle cells and cardiac fibroblasts.

Recent studies have elucidated a novel mechanism for the anti-hypertrophic effects of Ang-(1-9) involving the regulation of mitochondrial dynamics through a PKA-dependent pathway. Ang-(1-9) upregulates miR-129, which in turn downregulates the protein kinase A inhibitor (PKIA), leading to increased PKA activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of Angiotensin (1-9).

Radioligand Binding Assay for AT2 Receptor Affinity

This protocol describes a method to determine the binding affinity (Kd) of Ang-(1-9) for the AT2 receptor using a competitive radioligand binding assay.[15][16][17][18][19]

-

Materials:

-

Membrane preparations from cells or tissues expressing the AT2 receptor.

-

Radiolabeled ligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]Ang II).

-

Unlabeled Ang-(1-9) for competition.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled Ang-(1-9) in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding) or unlabeled Ang-(1-9) at various concentrations (for competition).

-

Add 50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

-

Add 100 µL of the membrane preparation (containing a known amount of protein, e.g., 20-50 µg).

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Ang II (e.g., 10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value for Ang-(1-9) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

ACE2 Enzyme Activity Assay

This protocol outlines a method to measure the kinetic parameters of ACE2-mediated conversion of a fluorogenic substrate.[20][21][22][23][24]

-

Materials:

-

Recombinant human ACE2.

-

Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH).

-

Assay Buffer: 100 mM Tris-HCl, 600 mM NaCl, 10 µM ZnCl₂, pH 7.5.

-

ACE2 inhibitor (e.g., MLN-4760) for determining specific activity.

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the fluorogenic substrate in assay buffer.

-

Add 50 µL of each substrate dilution to the wells of the 96-well plate.

-

To determine specific activity, add the ACE2 inhibitor to a parallel set of wells.

-

Initiate the reaction by adding 50 µL of a fixed concentration of recombinant ACE2 to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at room temperature.

-

The rate of substrate hydrolysis (initial velocity, V₀) is determined from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

In Vivo Hemodynamic Measurement using Pressure-Volume (PV) Loop Analysis

This protocol provides a method for assessing the in vivo effects of Ang-(1-9) on cardiac function in anesthetized rats using a pressure-volume catheter.[1][2][4][25][26]

-

Materials:

-

Anesthetized, ventilated rats.

-

Pressure-volume catheter (e.g., Millar SPR-838).

-

PV loop data acquisition and analysis software.

-

Surgical instruments for catheter insertion.

-

Osmotic minipump for chronic Ang-(1-9) infusion.

-

-

Procedure:

-

Anesthetize the rat and maintain a stable plane of anesthesia.

-

Surgically expose the right carotid artery.

-

Insert the pressure-volume catheter into the right carotid artery and advance it into the left ventricle. Correct placement is confirmed by the characteristic pressure and volume waveforms.

-

Allow the animal to stabilize for a period before recording baseline hemodynamic data.

-

Record steady-state PV loops.

-

For chronic studies, implant an osmotic minipump to deliver Ang-(1-9) or vehicle over a specified period (e.g., 2-4 weeks).

-

At the end of the treatment period, repeat the PV loop measurements.

-

Perform inferior vena cava (IVC) occlusions to obtain load-independent measures of cardiac contractility (End-Systolic Pressure-Volume Relationship, ESPVR) and diastolic function (End-Diastolic Pressure-Volume Relationship, EDPVR).

-

Analyze the PV loop data to determine parameters such as heart rate, systolic and diastolic blood pressure, ejection fraction, stroke volume, cardiac output, ESPVR, and EDPVR.

-

Conclusion

Angiotensin (1-9) is emerging as a key beneficial peptide within the Renin-Angiotensin System, offering a counter-regulatory balance to the detrimental effects of Angiotensin II. Its antihypertensive, anti-hypertrophic, and anti-fibrotic properties, mediated primarily through the AT2 receptor, highlight its potential as a therapeutic agent for cardiovascular diseases. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the physiological roles of Ang-(1-9) and explore its therapeutic applications. Further research is warranted to fully understand its downstream signaling and to translate the promising preclinical findings into clinical practice.

References

- 1. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]

- 2. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin1-9 antagonises pro-hypertrophic signalling in cardiomyocytes via the angiotensin type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. oatext.com [oatext.com]

- 11. repositorio.uchile.cl [repositorio.uchile.cl]

- 12. Angiotensin-(1-9) ameliorates pulmonary arterial hypertension via angiotensin type II receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. oaepublish.com [oaepublish.com]

- 15. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. resources.amsbio.com [resources.amsbio.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. researchgate.net [researchgate.net]

- 26. journals.physiology.org [journals.physiology.org]

Angiotensin (1-9) signaling pathway and mechanism of action

An In-depth Technical Guide to the Angiotensin (1-9) Signaling Pathway and Mechanism of Action

Introduction: The Evolving Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates cardiovascular physiology, primarily through blood pressure control and electrolyte balance.[1] The classical RAS axis involves the conversion of angiotensinogen (B3276523) to angiotensin I (Ang I), which is then cleaved by Angiotensin-Converting Enzyme (ACE) to form the potent vasoconstrictor Angiotensin II (Ang II).[1][2] Ang II exerts most of its pathological effects, such as vasoconstriction, inflammation, and cellular growth, by binding to the Angiotensin II Type 1 Receptor (AT1R).[1][3]

In recent years, a counter-regulatory axis of the RAS has been identified, which opposes the actions of the classical ACE/Ang II/AT1R pathway.[1][4] This protective axis centers on Angiotensin-Converting Enzyme 2 (ACE2), which metabolizes Ang II to Angiotensin-(1-7) [Ang-(1-7)] and Ang I to Angiotensin-(1-9) [Ang-(1-9)].[1][5][6] While Ang-(1-7) and its receptor Mas are well-characterized, Ang-(1-9) has more recently emerged as a biologically active peptide with significant therapeutic potential.[1][7] This guide provides a comprehensive overview of the Ang-(1-9) signaling pathway, its mechanism of action, and the experimental evidence supporting its role in cardiovascular health.

Formation of Angiotensin (1-9)

Ang-(1-9) is a nonapeptide generated from the cleavage of the C-terminal leucine (B10760876) from Ang I.[6] While ACE2 is a key enzyme in this conversion, other enzymes can also produce Ang-(1-9).[1][2]

-

Angiotensin-Converting Enzyme 2 (ACE2): ACE2, a homolog of ACE, functions as a carboxypeptidase that cleaves Ang I to form Ang-(1-9).[1][8]

-

Cathepsin A: In human heart tissue, Cathepsin A has been identified as a major enzyme responsible for the liberation of Ang-(1-9) from Ang I.[2][9]

-

Carboxypeptidase A: This enzyme is also capable of generating Ang-(1-9) from Ang I.[1][2]

Once formed, Ang-(1-9) can be further metabolized by ACE to generate the heptapeptide (B1575542) Ang-(1-7).[3][5] However, a growing body of evidence demonstrates that Ang-(1-9) has direct biological effects independent of its conversion to Ang-(1-7).[3][10]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Recent insights and therapeutic perspectives of angiotensin-(1-9) in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. scientificarchives.com [scientificarchives.com]

- 7. [PDF] Angiotensin-(1-7) and angiotensin-(1-9): function in cardiac and vascular remodelling. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Angiotensin1-9 antagonises pro-hypertrophic signalling in cardiomyocytes via the angiotensin type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Angiotensin (1-9): A Comprehensive Technical Guide to its Role in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the classical axis, comprising Angiotensin II (Ang II) acting via the AT1 receptor (AT1R), is well-characterized for its role in vasoconstriction, inflammation, and fibrosis, the counter-regulatory axes of the RAS are gaining significant attention for their protective effects. This technical guide provides an in-depth exploration of Angiotensin (1-9) [Ang-(1-9)], a key peptide of the non-canonical RAS. We will detail its formation and degradation, elucidate its primary signaling pathway through the Angiotensin II Type 2 Receptor (AT2R), present its physiological functions with supporting quantitative data, outline key experimental methodologies, and discuss its therapeutic potential. This document serves as a comprehensive resource for researchers and professionals in the field of cardiovascular science and drug development.

Introduction to the Renin-Angiotensin System and Angiotensin (1-9)

The Renin-Angiotensin System (RAS) is a complex hormonal cascade essential for regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. The classical or canonical pathway involves the conversion of Angiotensin I (Ang I) to the potent vasoconstrictor Angiotensin II (Ang II) by the Angiotensin-Converting Enzyme (ACE). Ang II exerts its well-known detrimental effects, such as vasoconstriction, inflammation, fibrosis, and cellular growth, primarily through the Angiotensin II Type 1 Receptor (AT1R).[1][2]

In recent years, a counter-regulatory or non-canonical axis of the RAS has been identified, which opposes the actions of the classical pathway.[3][4][5] This protective arm involves the enzyme Angiotensin-Converting Enzyme 2 (ACE2), which metabolizes Ang II into the vasodilator peptide Angiotensin (1-7) [Ang-(1-7)], acting through the Mas receptor.[3][4] ACE2 also cleaves Ang I to form the nonapeptide Angiotensin (1-9) [Ang-(1-9)].[1][6] Initially considered an inactive intermediate, recent evidence has established Ang-(1-9) as a biologically active peptide with significant cardioprotective and antihypertensive properties, primarily mediated by the Angiotensin II Type 2 Receptor (AT2R).[3][7][8] This guide focuses on the pivotal role of Ang-(1-9) within this protective axis of the RAS.

Formation and Degradation of Angiotensin (1-9)

The bioavailability and physiological effects of Ang-(1-9) are determined by a balance between its synthesis and catabolism.

Enzymatic Formation

Ang-(1-9) is a nonapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His.[7] It is generated from the decapeptide Angiotensin I by the cleavage of the C-terminal leucine (B10760876) residue. Several enzymes can catalyze this reaction:

-

Angiotensin-Converting Enzyme 2 (ACE2): ACE2, a carboxypeptidase, is a key enzyme in the formation of Ang-(1-9) from Ang I.[9][6][10] However, the catalytic efficiency of ACE2 is significantly higher for converting Ang II to Ang-(1-7) (approximately 400-fold greater) than for converting Ang I to Ang-(1-9).[2][11][12]

-

Carboxypeptidase A (CPA) and Cathepsin A: Studies have shown that other carboxypeptidases, such as Carboxypeptidase A and Cathepsin A, also contribute significantly to the generation of Ang-(1-9) from Ang I in tissues like the heart.[7][13] In fact, in cardiac membranes, the CPA inhibitor benzylsuccinate has been shown to abolish Ang-(1-9) formation, suggesting a primary role for this enzyme in the heart.[7][13]

Enzymatic Degradation

Ang-(1-9) is a substrate for several peptidases, leading to its conversion into other active or inactive fragments:

-

Angiotensin-Converting Enzyme (ACE): ACE can cleave the C-terminal dipeptide from Ang-(1-9) to form the vasodilator peptide Ang-(1-7).[2] This represents a key interaction between the classical and non-canonical RAS pathways.

-

Neutral Endopeptidase (NEP), Prolyl Endopeptidase (POP), and Thimet Oligopeptidase (TOP): These alternative enzymes can also convert Ang-(1-9) to Ang-(1-7).[7]

-

Aminopeptidase A (APA): In glomerular podocytes, Ang-(1-9) can be converted into Angiotensin (2-9) by Aminopeptidase A.[7]

The following diagram illustrates the metabolic pathways for Ang-(1-9).

Caption: Metabolic pathways of Angiotensin (1-9).

Angiotensin (1-9) Signaling Pathway

The physiological effects of Ang-(1-9) are mediated through its interaction with a specific receptor and the subsequent activation of intracellular signaling cascades.

Primary Receptor: AT2R

A substantial body of evidence indicates that Ang-(1-9) exerts its biological functions primarily by binding to and activating the Angiotensin II Type 2 Receptor (AT2R) .[1][3][7][6] The AT2R is known to counter-regulate the harmful effects mediated by the AT1R.[1]

Key evidence supporting the AT2R as the Ang-(1-9) receptor includes:

-

Pharmacological Blockade: The beneficial effects of Ang-(1-9), such as reduction in blood pressure, prevention of cardiac hypertrophy, and anti-fibrotic actions, are consistently abolished by the co-administration of the selective AT2R antagonist, PD123319.[3][7][14][15]

-

Mas Receptor Independence: The effects of Ang-(1-9) are not affected by the Mas receptor antagonist A779, indicating that its actions are independent of conversion to Ang-(1-7) or direct interaction with the Mas receptor.[3][7][14]

Downstream Signaling Cascades

Activation of the AT2R by Ang-(1-9) triggers several downstream signaling pathways that contribute to its cardioprotective effects:

-

Nitric Oxide (NO) Bioavailability: Ang-(1-9) enhances basal nitric oxide (NO) bioavailability, leading to vasodilation.[15] This is associated with increased expression of endothelial nitric oxide synthase (eNOS).[14][16]

-

Akt and ERK1/2 Phosphorylation: In cardiomyocytes, Ang-(1-9) has been shown to induce the phosphorylation of Akt and ERK1/2, signaling pathways involved in cell survival and regulation of autophagy. This activation is mitigated by the AT2R antagonist PD123319.[17]

-

Inhibition of Rho Kinase: Ang-(1-9) signaling via the AT2R can lead to a decrease in Rho kinase activity, which helps to attenuate cardiac hypertrophy.[2][18]

-

Autophagy Modulation: Ang-(1-9) opposes Ang II-induced autophagy in cardiomyocytes through an AT2R/Akt-dependent pathway, which may contribute to its cardioprotective effects.[17]

The diagram below outlines the primary signaling pathway for Ang-(1-9).

Caption: Ang-(1-9) signaling via the AT2R.

Physiological Effects and Quantitative Data

Ang-(1-9) exerts a range of beneficial physiological effects, particularly within the cardiovascular and renal systems. These effects directly counteract the pathological actions of the classical RAS axis.

Key Physiological Roles

-

Antihypertensive Effects: Infusion of Ang-(1-9) consistently reduces blood pressure in various experimental models of hypertension, including Ang II-infused rats and Goldblatt hypertensive rats.[7][6][14]

-

Cardioprotective Effects: Ang-(1-9) demonstrates significant cardioprotective actions. It prevents cardiac hypertrophy, reduces cardiac fibrosis by inhibiting collagen I expression, and decreases cardiomyocyte death.[1][7][15] It also improves cardiac function in hypertensive animals.[14]

-

Vascular Remodeling: The peptide ameliorates adverse vascular remodeling by improving endothelial function and promoting vasodilation.[7][14]

-

Anti-inflammatory and Anti-fibrotic Actions: Ang-(1-9) reduces inflammation and fibrosis in the heart, aorta, and kidneys.[8][14][19][20]

-

Renal Protection: Evidence suggests that Ang-(1-9) protects the kidney from damage associated with hypertension.[3][4][7]

Quantitative Data Summary

The following table summarizes key quantitative data related to Ang-(1-9) from various studies.

| Parameter | Value | Context / Species | Reference |

| Binding Affinity (KD) to AT2R | 5.95 x 10-6 ± 2.33 x 10-6 M | In vitro binding assay | [1] |

| Plasma Concentration | 2 to 6 fmol/mL | Healthy volunteers and rats | [2] |

| Ang I to Ang-(1-9) Conversion Rate | 28.9 ± 3.1 nmol/mg/h | Wild-type murine cardiac membranes | [13] |

| Ang I to Ang-(1-9) Conversion Rate | 49.8 ± 5.3 nmol/mg/h | ACE knockout murine cardiac membranes | [13] |

| Effect on Systolic Blood Pressure | ~18-20% reduction | Goldblatt hypertensive rats (602 ng/kg/min infusion) | |

| Effect on Cardiac Fibrosis | ~50% reduction | Stroke-prone spontaneously hypertensive rats (100 ng/kg/min) | [15] |

Experimental Protocols and Workflows

Understanding the methodologies used to study Ang-(1-9) is crucial for interpreting data and designing future experiments.

In Vivo Assessment of Antihypertensive Effects

Objective: To determine the effect of continuous Ang-(1-9) infusion on blood pressure in a hypertensive animal model.

Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHRs) or rats made hypertensive via renal artery clipping (Goldblatt model) are commonly used.[14][16]

-

Surgical Implantation: An osmotic minipump (e.g., Alzet) is surgically implanted subcutaneously in the anesthetized rat. The minipump is filled with either vehicle (saline) or Ang-(1-9) at a specified concentration (e.g., 600 ng/kg/min) to ensure continuous infusion over a period of weeks (e.g., 2-4 weeks).[6][14][15] For antagonist studies, a separate pump with PD123319 or A779 can be co-implanted.[14]

-

Blood Pressure Monitoring: Blood pressure is measured continuously throughout the study period using radiotelemetry, which involves the prior implantation of a pressure-sensitive catheter into the abdominal aorta.[15]

-

Data Analysis: Systolic, diastolic, and mean arterial pressures are recorded and analyzed. Statistical comparisons are made between the vehicle-treated group and the Ang-(1-9)-treated group to determine the significance of any observed changes.

-

Terminal Studies: At the end of the infusion period, animals are euthanized, and tissues (heart, aorta, kidneys) are harvested for histological (fibrosis, hypertrophy), biochemical (ACE activity, oxidative stress markers), and molecular (gene expression) analyses.[14]

The workflow for this type of in vivo experiment is depicted below.

Caption: Workflow for in vivo Ang-(1-9) studies.

In Vitro Assessment of Cardiomyocyte Hypertrophy

Objective: To determine if Ang-(1-9) can inhibit agonist-induced hypertrophy in cultured cardiomyocytes.

Methodology:

-

Cell Culture: Neonatal rat ventricular myocytes are isolated and cultured.[1]

-

Induction of Hypertrophy: Cells are stimulated with a hypertrophic agonist, such as norepinephrine (B1679862) or Ang II, to induce an increase in cell size.

-

Treatment: Cells are co-treated with the hypertrophic agonist and various concentrations of Ang-(1-9). To confirm receptor specificity, parallel experiments are run with the addition of the AT2R antagonist PD123319.[1]

-

Assessment of Hypertrophy: After a set incubation period (e.g., 24-48 hours), hypertrophy is assessed by:

-

Measuring Cell Size: The surface area of the cardiomyocytes is measured using microscopy and image analysis software.

-

Quantifying Hypertrophic Markers: The expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), is quantified using qPCR or Western blot.[1]

-

-

Data Analysis: The cell size and marker expression in the Ang-(1-9)-treated groups are compared to the group treated with the agonist alone.

Therapeutic Potential and Future Directions

The consistent antihypertensive, anti-remodeling, and cardioprotective effects of Ang-(1-9) make it a promising therapeutic candidate for cardiovascular diseases.[1][3][4] Activation of the ACE2/Ang-(1-9)/AT2R axis represents a novel strategy to counteract the detrimental effects of the classical RAS.

However, a significant limitation for the pharmacological application of Ang-(1-9) is its short plasma half-life due to rapid degradation by peptidases.[1] To overcome this, strategies are being developed to create more stable analogs. One such approach is the synthesis of a retro-enantiomer of Ang-(1-9), which has shown increased stability in serum while retaining the beneficial in vivo activities of the native peptide, including antihypertensive and antihypertrophic effects.[1]

Future research should focus on:

-

Developing and testing more stable and orally bioavailable AT2R agonists based on the Ang-(1-9) structure.

-

Conducting clinical trials to translate the promising preclinical findings into effective therapies for hypertension and heart failure in humans.[10]

-

Further elucidating the tissue-specific signaling pathways activated by Ang-(1-9) to better understand its pleiotropic effects.[6]

Conclusion

Angiotensin (1-9) has emerged from being considered an inactive byproduct to a key effector peptide of the counter-regulatory renin-angiotensin system. By activating the AT2R, it directly opposes the pathological actions of Angiotensin II, offering a multitude of protective effects on the cardiovascular and renal systems. Its ability to lower blood pressure, prevent cardiac hypertrophy and fibrosis, and reduce inflammation underscores its significant therapeutic potential. While challenges such as peptide stability remain, the continued exploration of the Ang-(1-9) pathway opens new avenues for the development of innovative treatments for cardiovascular disease.

References

- 1. ahajournals.org [ahajournals.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Recent insights and therapeutic perspectives of angiotensin-(1-9) in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchers.uss.cl [researchers.uss.cl]

- 5. researchgate.net [researchgate.net]

- 6. Angiotensin-(1-9) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. mdpi.com [mdpi.com]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. ACE2, a new regulator of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the Degradation of Angiotensin II with Recombinant ACE2: Prevention of Angiotensin II-dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct roles for angiotensin-converting enzyme 2 and carboxypeptidase A in the processing of angiotensins within the murine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Angiotensin-(1-9) reverses experimental hypertension and cardiovascular damage by inhibition of the angiotensin converting enzyme/Ang II axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. ovid.com [ovid.com]

- 17. Frontiers | Autophagy fine-tuning by angiotensin-(1-9) in cultured rat cardiomyocytes [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Angiotensin-(1-9) reduces cardiovascular and renal inflammation in experimental renin-independent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Angiotensin (1-9) Receptor Binding and Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin (1-9) [Ang-(1-9)] is a key peptide within the counter-regulatory axis of the Renin-Angiotensin System (RAS). Produced from Angiotensin I by Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-9) exerts a range of cardiovascular effects, primarily through its interaction with the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] This technical guide provides an in-depth overview of the binding characteristics and affinity of Ang-(1-9) for its receptor, details common experimental protocols for studying these interactions, and visualizes the associated signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and therapeutically target this important biological system.

Angiotensin (1-9) Receptor Binding Affinity

The primary receptor for Angiotensin (1-9) is the Angiotensin II Type 2 Receptor (AT2R), a G protein-coupled receptor.[2][3][4] While Ang-(1-9) also exhibits some affinity for the Angiotensin II Type 1 Receptor (AT1R), its functional effects are predominantly mediated through the AT2R.[5][6] The binding of Ang-(1-9) to the AT2R initiates a signaling cascade that often counteracts the pro-hypertensive and pro-inflammatory effects of Angiotensin II binding to the AT1R.[1]

Quantitative Binding Data

The affinity of Angiotensin (1-9) and its analogs for angiotensin receptors has been quantified in several studies. The following table summarizes key binding affinity data, including the dissociation constant (Kd) and the inhibition constant (pKi).

| Ligand | Receptor | Cell Line/Tissue | Binding Parameter | Value | Reference |

| Angiotensin (1-9) | AT2R | H9c2 cells, Adult rabbit cardiomyocytes | pKi | 6.28 ± 0.1 | [4][6] |

| Angiotensin (1-9) | AT2R | H9c2 cells | pKi | 6.3 ± 0.1 | [7] |

| Angiotensin (1-9) | AT1R | H9c2 cells | pKi | 6.6 ± 0.3 | [7] |

| Angiotensin (1-9) | AT2R | - | Kd | 5.95 x 10⁻⁶ ± 2.33 x 10⁻⁶ M | [1] |

| Angiotensin (1-9) Retro-Enantiomer | AT2R | - | Kd | 1.73 x 10⁻⁷ ± 1.16 x 10⁻⁷ M | [1] |

Experimental Protocols

The characterization of Angiotensin (1-9) receptor binding is primarily achieved through radioligand binding assays. These assays allow for the determination of key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of competing ligands.

Radioligand Binding Assay: Competition Assay

This protocol describes a competition radioligand binding assay to determine the affinity of unlabeled Angiotensin (1-9) for the AT2R.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells or tissues expressing the AT2R (e.g., H9c2 cardiomyocytes).

-

Radioligand: 125I-labeled Angiotensin II ([125I]AngII) or a specific AT2R radioligand.

-

Unlabeled Ligand: Angiotensin (1-9).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

Specific AT2R Antagonist (for non-specific binding determination): PD123319.

-

96-well filter plates with glass fiber filters.

-

Scintillation fluid and counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a lysis buffer and pellet the membranes through centrifugation. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes + [125I]AngII.

-

Non-specific Binding: Cell membranes + [125I]AngII + a high concentration of an unlabeled AT2R-specific ligand (e.g., PD123319) to saturate the receptors.

-

Competition: Cell membranes + [125I]AngII + increasing concentrations of unlabeled Angiotensin (1-9).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the Angiotensin (1-9) concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of Ang-(1-9) that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a competition radioligand binding assay to determine Ang-(1-9) affinity.

Signaling Pathways

Activation of the AT2R by Angiotensin (1-9) initiates a cascade of intracellular signaling events that contribute to its physiological effects. These pathways are often characterized by their anti-hypertrophic, anti-fibrotic, and vasodilatory actions.

Angiotensin (1-9) Signaling via AT2R

References

- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. Pharmacological characterization of a novel non-AT1, non-AT2 angiotensin binding site identified as neurolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. revvity.com [revvity.com]

- 5. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Angiotensin II Receptor 2 (AT2R) Elisa Kit – AFG Scientific [afgsci.com]

Angiotensin (1-9): A Comprehensive Technical Guide to its Cardiovascular Effects

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with its classical ACE/Angiotensin II/AT1R axis being a primary target for cardiovascular therapeutics. However, a counter-regulatory axis, centered around Angiotensin-Converting Enzyme 2 (ACE2), has emerged as a crucial protective pathway. Within this axis, Angiotensin (1-9) [Ang-(1-9)], a peptide generated from Angiotensin I by ACE2, is gaining recognition for its significant cardioprotective effects. This technical guide provides an in-depth review of the physiological actions of Ang-(1-9) on the cardiovascular system. We consolidate quantitative data from key studies, detail experimental methodologies, and present signaling pathways to offer a comprehensive resource for researchers exploring the therapeutic potential of this vasoactive peptide.

Introduction to the Renin-Angiotensin System and Angiotensin (1-9)

The Renin-Angiotensin System (RAS) is fundamental to the control of blood pressure and cardiovascular function.[1][2] The classical axis involves the conversion of Angiotensin I (Ang I) to Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE). Ang II, the primary effector of this pathway, mediates its well-known vasoconstrictive, pro-inflammatory, and pro-fibrotic effects mainly through the Angiotensin Type 1 Receptor (AT1R).[2]

In 2000, the discovery of ACE2, a homolog of ACE, unveiled a counter-regulatory arm of the RAS.[3][4] ACE2 functions primarily as a carboxypeptidase, converting Ang II to the vasodilator peptide Angiotensin (1-7), which acts on the Mas receptor.[4][5] Additionally, ACE2 cleaves Ang I to form the nine-amino-acid peptide Angiotensin (1-9).[5][6][7] While initially considered an intermediate peptide, recent evidence demonstrates that Ang-(1-9) is a biologically active molecule with distinct cardiovascular effects, primarily mediated by the Angiotensin Type 2 Receptor (AT2R).[3][8][9] This guide focuses on the formation, signaling, and physiological functions of Ang-(1-9), highlighting its role in antagonizing the detrimental effects of the classical RAS.

Formation and Metabolism of Angiotensin (1-9)

Ang-(1-9) is generated from Ang I through the action of several carboxypeptidase-type enzymes, most notably ACE2.[5][7] The catalytic efficiency of ACE2 is significantly higher for Ang II than for Ang I, making the conversion of Ang II to Ang-(1-7) the predominant pathway.[5][10] However, the formation of Ang-(1-9) from Ang I is a crucial step, especially under conditions where ACE is inhibited, leading to an accumulation of Ang I substrate.[6] Once formed, Ang-(1-9) can be further metabolized by ACE, which cleaves a dipeptide from its C-terminus to produce Ang-(1-7).[6][9][11] This metabolic cascade positions Ang-(1-9) as a key intermediate that can either exert its own biological effects or serve as a precursor to another protective peptide.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Angiotensin1-9 antagonises pro-hypertrophic signalling in cardiomyocytes via the angiotensin type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights and therapeutic perspectives of angiotensin-(1-9) in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin‐converting enzyme 2 (ACE2), SARS‐CoV‐2 and the pathophysiology of coronavirus disease 2019 (COVID‐19) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Protective Role of the ACE2/Ang-(1–9) Axis in Cardiovascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalrip.com [journalrip.com]

- 8. Adenoviral Delivery of Angiotensin-(1-7) or Angiotensin-(1-9) Inhibits Cardiomyocyte Hypertrophy via the Mas or Angiotensin Type 2 Receptor | PLOS One [journals.plos.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Targeting the Degradation of Angiotensin II with Recombinant ACE2: Prevention of Angiotensin II-dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Angiotensin (1-9) and its impact on cardiac hypertrophy

An In-depth Technical Guide on Angiotensin (1-9) and its Impact on Cardiac Hypertrophy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a significant risk factor for the development of heart failure.[1] The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its overactivation is a key driver of pathological cardiac hypertrophy.[2] The classical RAS axis involves the conversion of angiotensinogen (B3276523) to angiotensin I (Ang I), which is then cleaved by angiotensin-converting enzyme (ACE) to form the potent vasoconstrictor and pro-hypertrophic peptide, angiotensin II (Ang II).[3] Ang II exerts its effects primarily through the angiotensin type 1 receptor (AT1R).[4][5]

In recent years, a counter-regulatory arm of the RAS has been identified, centered around angiotensin-converting enzyme 2 (ACE2).[6][7] ACE2 can metabolize Ang II to the vasodilator peptide Angiotensin-(1-7) [Ang-(1-7)], which acts through the Mas receptor to oppose the actions of Ang II.[2][6] Furthermore, ACE2 can cleave Ang I to form Angiotensin-(1-9) [Ang-(1-9)].[3][7] Emerging evidence highlights Ang-(1-9) as a biologically active peptide with significant cardioprotective effects, particularly in the context of cardiac hypertrophy.[8][9][10] This technical guide provides a comprehensive overview of the role of Ang-(1-9) in modulating cardiac hypertrophy, detailing its signaling pathways, summarizing key experimental findings, and providing detailed methodologies for preclinical research.

The ACE2/Angiotensin-(1-9)/AT2R Axis: A Counter-Regulatory Pathway

Ang-(1-9) is now recognized as a key component of the protective arm of the RAS.[9] It is primarily generated from Ang I by the enzymatic activity of ACE2.[3][7] Unlike Ang-(1-7), which primarily signals through the Mas receptor, Ang-(1-9) exerts its beneficial effects predominantly through the angiotensin type 2 receptor (AT2R).[3][9][11] Activation of the AT2R by Ang-(1-9) initiates signaling cascades that antagonize the pro-hypertrophic and pro-fibrotic effects mediated by the Ang II/AT1R axis.[12][13]

Signaling Pathways of Angiotensin-(1-9)

The anti-hypertrophic effects of Ang-(1-9) are mediated by a complex network of intracellular signaling pathways. Key mechanisms include:

-

Inhibition of Pro-Hypertrophic Kinases: Ang-(1-9) signaling through the AT2R has been shown to antagonize the activation of classical pro-hypertrophic signaling pathways, such as the protein kinase C (PKC) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, which are downstream of AT1R activation.[12]

-

Modulation of Mitochondrial Dynamics: Recent studies have revealed that Ang-(1-9) can prevent cardiomyocyte hypertrophy by controlling mitochondrial dynamics. It promotes mitochondrial fusion by inducing the phosphorylation of dynamin-related protein 1 (DRP1).[14] This action helps to preserve mitochondrial function and prevent the activation of hypertrophy-associated signaling pathways.[14]

-

Regulation of Calcium Signaling: Ang-(1-9) has been shown to block intracellular calcium dysregulation in cardiomyocytes stimulated with hypertrophic agents like norepinephrine.[14] By stabilizing calcium handling, Ang-(1-9) prevents the activation of the calcineurin/NFAT signaling pathway, a critical mediator of pathological hypertrophy.[14][15]

-

Upregulation of microRNAs: The anti-hypertrophic mechanism of Ang-(1-9) also involves the regulation of microRNAs. It has been demonstrated that Ang-(1-9) upregulates miR-129, which in turn decreases the levels of the protein kinase A (PKA) inhibitor (PKIA), leading to the activation of the PKA signaling pathway.[14]

-

Anti-fibrotic Effects: In addition to its anti-hypertrophic effects, Ang-(1-9) also exhibits potent anti-fibrotic properties. It has been shown to reduce cardiac fibrosis by inhibiting the expression of collagen I and fibroblast proliferation, effects that are also mediated through the AT2R.[4][11]

Mandatory Visualizations

Caption: Signaling pathway of Angiotensin (1-9) in cardiac hypertrophy.

Caption: Experimental workflow for in vivo studies.

Caption: Logical relationship of Ang-(1-9)'s cardioprotective effects.

Experimental Evidence: Quantitative Data Summary

Numerous in vitro and in vivo studies have provided quantitative evidence for the anti-hypertrophic effects of Ang-(1-9). The following tables summarize key findings from the literature.

| In Vitro Studies on Cardiomyocyte Hypertrophy | ||||

| Model | Hypertrophic Stimulus | Treatment | Parameter Measured | Result |

| H9c2 Cardiomyocytes | Angiotensin II (100 nM) | Angiotensin (1-9) | Cell Size (μm) | Ang II: 232.8 ± 9.9 vs. Ang II + Ang-(1-9): 195.9 (p < 0.05)[12] |

| H9c2 Cardiomyocytes | Vasopressin (1 μM) | Angiotensin (1-9) | Cell Size (μm) | Vasopressin vs. Vasopressin + Ang-(1-9): Significant reduction[12] |

| Neonatal Rat Cardiomyocytes | Norepinephrine (10 μM) | Angiotensin (1-9) | Cardiomyocyte Area | Norepinephrine vs. Norepinephrine + Ang-(1-9): Significant prevention of increase[8] |

| Neonatal Rat Cardiomyocytes | Insulin-like Growth Factor-1 (10 nM) | Angiotensin (1-9) | Cardiomyocyte Area | IGF-1 vs. IGF-1 + Ang-(1-9): Significant prevention of increase[8] |

| In Vivo Studies on Cardiac Hypertrophy and Function | ||||

| Model | Intervention | Treatment | Parameter Measured | Result |

| Rat Myocardial Infarction | Coronary Artery Ligation | Angiotensin (1-9) infusion | Cardiomyocyte Hypertrophy | MI vs. MI + Ang-(1-9): Prevention of hypertrophy[8] |

| Rat Myocardial Infarction | Coronary Artery Ligation | Enalapril or Candesartan | Plasma Ang-(1-9) levels | Both drugs increased plasma Ang-(1-9) levels, which correlated negatively with LV hypertrophy markers[8] |

| Angiotensin II-induced Hypertension in Rats | Angiotensin II infusion | Angiotensin (1-9) infusion | Left Ventricular Hypertrophy | Ang II vs. Ang II + Ang-(1-9): Blunted the increase in LVH[11] |

| Renal Artery Clipping in Rats | 2K1C Hypertension | Angiotensin (1-9) infusion | Cardiomyocyte Area and Perimeter | 2K1C vs. 2K1C + Ang-(1-9): Blunted the increase[11] |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | - | Angiotensin (1-9) infusion | Cardiac Fibrosis | Reduced cardiac fibrosis by 50% (P<0.01)[4] |

| Angiotensin II-infused Mice | Angiotensin II infusion | Angiotensin (1-9) co-infusion | Cardiomyocyte Hypertrophy | Ang II vs. Ang II + Ang-(1-9): Inhibited Ang II-induced hypertrophy[16] |

Detailed Experimental Protocols

Induction of Cardiac Hypertrophy in Mice: Transverse Aortic Constriction (TAC)

The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy in mice.[1][17]

Materials:

-

Anesthesia (e.g., isoflurane)

-

Rodent ventilator

-

Surgical instruments

-

Suture (e.g., 7-0 silk)

-

Heating pad

-

Stereomicroscope

Procedure:

-

Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.[17]

-

Perform endotracheal intubation and connect the mouse to a rodent ventilator.[17]

-

Make a small incision at the suprasternal notch to expose the aortic arch.

-

Carefully dissect the transverse aorta between the innominate and left common carotid arteries.

-

Pass a 7-0 silk suture underneath the aorta.

-

Tie the suture around the aorta and a 27-gauge needle to create a standardized constriction.

-

Remove the needle, leaving the constricted aorta.

-

Close the chest and skin incisions.

-

Monitor the animal during recovery.

-

Sham-operated animals undergo the same procedure without the aortic constriction.

Administration of Angiotensin (1-9)

In vivo studies typically involve the continuous administration of Ang-(1-9) using osmotic minipumps.

Materials:

-

Angiotensin (1-9) peptide

-

Sterile saline or other appropriate vehicle

-

Osmotic minipumps (e.g., Alzet)

Procedure:

-

Dissolve Ang-(1-9) in a sterile vehicle to the desired concentration.

-

Fill the osmotic minipumps with the Ang-(1-9) solution or vehicle according to the manufacturer's instructions.

-

Surgically implant the minipumps subcutaneously in the back of the mice.

-

The pumps will deliver the peptide at a constant rate for a specified duration (e.g., 2-4 weeks).

Assessment of Cardiac Hypertrophy and Function

1. Echocardiography:

Echocardiography is a non-invasive technique used to assess cardiac structure and function in live animals.[18][19][20]

Protocol:

-

Anesthetize the mouse lightly with isoflurane.

-

Remove the chest hair using a depilatory cream.[21]

-

Place the mouse on a heated platform in the supine or left lateral decubitus position.[22]

-

Apply ultrasound gel to the chest.

-

Use a high-frequency ultrasound probe to obtain parasternal long-axis and short-axis views of the heart.[18][20]

-

Acquire M-mode images at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.[22]

-

Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).

2. Histological Analysis:

Histological analysis is used to assess cardiomyocyte size and the extent of cardiac fibrosis.

Protocol for Fibrosis Assessment (Masson's Trichrome Staining): [23][24]

-

Euthanize the animals and excise the hearts.

-

Fix the hearts in 10% neutral buffered formalin for 24-48 hours.[23]

-

Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.

-

Cut 5 µm thick sections and mount them on slides.

-

Deparaffinize and rehydrate the sections.

-

Stain with Masson's trichrome stain according to the manufacturer's protocol. Collagen fibers will be stained blue, nuclei black, and muscle fibers red.

-

Capture images using a light microscope and quantify the fibrotic area using image analysis software (e.g., ImageJ).[23]

3. Gene and Protein Expression Analysis:

Quantitative PCR (qPCR): To measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).

Western Blotting: To quantify the protein levels of signaling molecules (e.g., phosphorylated ERK, Akt).

Conclusion

Angiotensin-(1-9) has emerged as a significant cardioprotective peptide within the renin-angiotensin system. Its ability to counteract cardiac hypertrophy and fibrosis through the activation of the AT2R makes it a promising therapeutic target for the treatment of heart failure.[9][25] The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of Ang-(1-9) and translate these findings into novel therapies for cardiovascular disease. Future research should continue to explore the downstream signaling pathways of Ang-(1-9) and evaluate its therapeutic potential in various preclinical models of heart disease.

References

- 1. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ACE2-Ang (–)-Mas receptor axis attenuates cardiac remodeling and fibrosis in post-myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]

- 4. ahajournals.org [ahajournals.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scientificarchives.com [scientificarchives.com]

- 7. europeanreview.org [europeanreview.org]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

- 9. Novel Insights into the Cardioprotective Effects of the Peptides of the Counter-Regulatory Renin–Angiotensin System [mdpi.com]

- 10. ahajournals.org [ahajournals.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Angiotensin1-9 antagonises pro-hypertrophic signalling in cardiomyocytes via the angiotensin type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective Role of the ACE2/Ang-(1–9) Axis in Cardiovascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angiotensin-(1-9) prevents cardiomyocyte hypertrophy by controlling mitochondrial dynamics via miR-129-3p/PKIA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Autophagy fine-tuning by angiotensin-(1-9) in cultured rat cardiomyocytes [frontiersin.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Video: Transverse Aortic Constriction in Mice [jove.com]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 22. Mouse Echocardiography: A Non-invasive Technique to Assess Cardiac Morphology [jove.com]

- 23. Histological analysis of myocardial fibrosis [bio-protocol.org]

- 24. journals.physiology.org [journals.physiology.org]

- 25. Recent insights and therapeutic perspectives of angiotensin-(1-9) in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

The function of Angiotensin (1-9) in blood pressure regulation

An In-depth Technical Guide on the Function of Angiotensin-(1-9) in Blood Pressure Regulation

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The classical axis of the RAS involves the conversion of angiotensin I (Ang I) to angiotensin II (Ang II) by the Angiotensin-Converting Enzyme (ACE). Ang II, the primary effector of this pathway, binds to the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and cellular proliferation, all of which contribute to increased blood pressure and cardiovascular pathology.[1][3]

In recent years, a counter-regulatory axis of the RAS has been identified, which opposes the actions of the classical pathway. This axis is centered around Angiotensin-Converting Enzyme 2 (ACE2), which metabolizes Ang II to Angiotensin-(1-7) and Ang I to Angiotensin-(1-9) [Ang-(1-9)].[1][3][4] While Ang-(1-7) and its receptor Mas are well-characterized, Ang-(1-9) has emerged as a crucial vasoactive peptide with significant protective roles in the cardiovascular system.[1][5] This technical guide provides a comprehensive overview of the function of Ang-(1-9) in blood pressure regulation, its signaling mechanisms, and its therapeutic potential, intended for researchers, scientists, and drug development professionals.

Formation and Metabolism of Angiotensin-(1-9)

Ang-(1-9) is a nonapeptide that was initially considered an inactive metabolite. However, it is now recognized as a biologically active component of the RAS.[1][6]

-

Synthesis: The primary pathway for Ang-(1-9) formation is the cleavage of the C-terminal phenylalanine-histidine bond from Ang I by the enzyme ACE2, which functions as a carboxypeptidase.[1][6] Other enzymes, such as Cathepsin A and Carboxypeptidase A, can also generate Ang-(1-9) from Ang I.[1][7]

-

Metabolism: Ang-(1-9) can be further metabolized by ACE, which cleaves a dipeptide from its C-terminus to form the heptapeptide (B1575542) Ang-(1-7).[1][6] This positions Ang-(1-9) as both a direct effector molecule and a precursor for another protective peptide. Furthermore, the enzyme Aminopeptidase A (APA) can cleave the N-terminal aspartate residue from Ang-(1-9).[8]

Diagram: The Renin-Angiotensin System and Angiotensin-(1-9)

Caption: Formation and actions of Angiotensin-(1-9) within the Renin-Angiotensin System.

Signaling Pathway of Angiotensin-(1-9)

The biological effects of Ang-(1-9) are primarily mediated through its interaction with the Angiotensin II Type 2 Receptor (AT2R).[1][6][9] While Ang II can also bind to the AT2R, Ang-(1-9) demonstrates selective activity at this receptor, promoting signaling pathways that counteract the pathological effects of AT1R activation.[1][6]

Key signaling events initiated by Ang-(1-9) binding to the AT2R include:

-

Nitric Oxide (NO) Bioavailability: Ang-(1-9) enhances basal NO bioavailability.[4] This is achieved by stimulating bradykinin (B550075) release and augmenting the effects of bradykinin, leading to increased NO production.[1][7] It may also enhance the activity of endothelial NO synthase (eNOS).[1][10]

-

Inhibition of Pro-hypertrophic Pathways: Ang-(1-9) antagonizes pro-hypertrophic signaling in cardiomyocytes.[9] It has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, specifically by preventing the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[3]

-

RhoA/Rho-kinase (ROCK) Pathway Interaction: Inhibition of the ROCK signaling pathway leads to increased ACE2 expression and activity, resulting in higher plasma levels of Ang-(1-9).[1] This suggests a feedback loop where Ang-(1-9) may contribute to the vasoprotective effects seen with ROCK inhibitors.[1]

Diagram: Angiotensin-(1-9) Signaling via the AT2 Receptor

Caption: Ang-(1-9) signaling through the AT2R promotes vasodilation and inhibits hypertrophy.

Physiological Effects on Blood Pressure Regulation

Ang-(1-9) exerts clear antihypertensive effects, which have been demonstrated in various experimental models of hypertension.

Vasodilatory and Antihypertensive Actions

Chronic administration of Ang-(1-9) has been shown to reduce established hypertension.[10] In spontaneously hypertensive rats (SHRs), Ang-(1-9) infusion improved aortic vasorelaxation and NO bioavailability via the AT2R.[1] Similarly, in rats made hypertensive by Ang II infusion or by renal artery clipping (Goldblatt model), Ang-(1-9) treatment normalized or ameliorated high blood pressure.[5][10] These effects are consistently blocked by the AT2R antagonist PD123319, but not by the Mas receptor antagonist A779, confirming the central role of the AT2R in mediating the antihypertensive actions of Ang-(1-9).[5][10]

Interestingly, in some studies, Ang-(1-9) infusion did not significantly alter blood pressure in stroke-prone spontaneously hypertensive rats (SHRSP), yet it still conferred significant end-organ protection by reducing cardiac fibrosis.[4] This suggests that some of the beneficial cardiovascular effects of Ang-(1-9) may occur independently of major changes in systemic blood pressure.

Data Presentation

Table 1: Effects of Angiotensin-(1-9) on Blood Pressure in Hypertensive Models

| Animal Model | Treatment | Duration | Effect on Systolic Blood Pressure (SBP) | Receptor Dependence | Reference |

| Ang II-Infused Rats | Ang-(1-9) (600 ng/kg/min) | 2 weeks | Significant reduction of established hypertension | AT2R | [10] |

| Goldblatt (2K-1C) Rats | Ang-(1-9) (600 ng/kg/min) | 2 weeks | Significant reduction of established hypertension | AT2R | [10][11] |

| Goldblatt (2K-1C) Rats | Ang-(1-9) | 6 weeks | 18% decrease in SBP | AT2R | [11] |

| Spontaneously Hypertensive Rats (SHRs) | Ang-(1-9) RE | Dose-dependent | Dose-dependent reduction in SBP | AT2R | [9] |

| Stroke-Prone SHR (SHRSP) | Ang-(1-9) (100 ng/kg/min) | 4 weeks | No significant effect on blood pressure | - | [4] |

| Ang II-Infused C57/BL6 Mice | Ang-(1-9) co-infusion | 2 weeks | Did not affect Ang II-induced hypertension | - | [12] |

| RE: Retro-enantiomer, a more stable analog of Ang-(1-9). |

Table 2: Effects of Angiotensin-(1-9) on Vascular Function and Molecular Markers

| Model / System | Parameter Measured | Effect of Ang-(1-9) | Receptor Dependence | Reference | | :--- | :--- | :--- | :--- | | Hypertensive Rats (Ang II, Goldblatt) | Endothelial function (mesenteric arteries) | Improved | AT2R |[10] | | Hypertensive Rats (Goldblatt) | Vascular Reactivity (% dilation to AcCh) | 20% increase | AT2R |[11] | | Hypertensive Rats (Ang II, Goldblatt) | Plasma Nitrate Levels (NO marker) | Increased | AT2R |[10] | | Stroke-Prone SHR (SHRSP) | Basal NO Bioavailability (Aortic Myography) | Improved/Increased | AT2R |[4] | | Hypertensive Rats (Ang II, Goldblatt) | Aortic eNOS mRNA | Increased | AT2R |[10] | | Hypertensive Rats (Ang II, Goldblatt) | Aortic & LV Oxidative Stress | Decreased | AT2R |[10] | | Human Saphenous Vein SMCs | PDGF-BB induced ERK1/2 Phosphorylation | Inhibited | AT2R |[3] | | Rat Cardiomyocytes | Ang II-induced Hypertrophy | Antagonized | AT2R |[9] | | Stroke-Prone SHR (SHRSP) | Cardiac Fibrosis (Collagen I) | Reduced by 50% | AT2R |[4] |

Experimental Protocols

Animal Models of Hypertension

-

Angiotensin II Infusion: Male rats (e.g., Sprague-Dawley) are subcutaneously implanted with osmotic minipumps delivering Ang II (e.g., 200 ng/kg/min) for a period of 2 to 4 weeks to induce hypertension.[5][10]

-

Two-Kidney, One-Clip (2K-1C) Goldblatt Model: Under anesthesia, the left renal artery of male rats is constricted with a silver clip of a defined internal diameter (e.g., 0.2 mm). The contralateral kidney remains untouched. This procedure induces renin-dependent hypertension over several weeks.[5][10][11]

-

Spontaneously Hypertensive Rats (SHR) and Stroke-Prone SHR (SHRSP): These are genetic models of hypertension that are widely used. Animals develop hypertension spontaneously with age.[4][9]

In Vivo Peptide Administration

-

Method: Ang-(1-9) and/or specific receptor antagonists (PD123319, A779) are chronically administered via subcutaneously implanted osmotic minipumps.[10][12]

-

Dose Example: Ang-(1-9) at 100-600 ng/kg/min; PD123319 at 36-100 ng/kg/min.[4][10][11]

Blood Pressure Measurement

-

Radiotelemetry (Gold Standard): A telemetry transmitter is surgically implanted into the abdominal aorta of the animal. This allows for continuous, conscious, and unrestrained monitoring of blood pressure and heart rate over the course of the experiment.[4][12]

-

Tail-Cuff Plethysmography: A non-invasive method used for repeated measurement of systolic blood pressure in conscious rats.[11]

Assessment of Vascular Function (Aortic Myography)

-

Protocol: Thoracic aortic rings are isolated from euthanized animals and mounted in an organ bath chamber of a wire myograph. The rings are submerged in Krebs-Henseleit solution, gassed with 95% O2/5% CO2, and maintained at 37°C. After equilibration, cumulative concentration-response curves to vasoconstrictors (e.g., phenylephrine) are generated in the presence or absence of inhibitors like N-nitro-L-arginine methyl ester (L-NAME) to assess the contribution of basal NO. Endothelial function is assessed by measuring relaxation to acetylcholine.[4][10]

In Vitro Cardiomyocyte Hypertrophy Assay

-

Cell Culture: Neonatal ventricular cardiomyocytes are isolated from 1- to 2-day-old rat pups.

-

Hypertrophic Stimulation: Cells are stimulated with a hypertrophic agonist such as Ang II, norepinephrine, or vasopressin.[6][9]

-

Treatment: Cells are co-incubated with Ang-(1-9) in the presence or absence of receptor antagonists (Losartan, PD123319, A779).[6][9]

-

Analysis: Hypertrophy is quantified by measuring cardiomyocyte surface area (using microscopy and image analysis software) or by measuring the expression of hypertrophic markers like atrial natriuretic peptide (ANP) via qPCR or Western blot.[9]

Diagram: Experimental Workflow for In Vivo Assessment

Caption: Workflow for evaluating the in vivo cardiovascular effects of Angiotensin-(1-9).

Conclusion and Therapeutic Perspectives

Angiotensin-(1-9) is a biologically active peptide of the counter-regulatory RAS that plays a significant role in blood pressure regulation and cardiovascular protection. Its primary mechanism of action involves binding to the AT2R, which triggers signaling cascades that promote vasodilation, enhance NO bioavailability, and antagonize the pro-hypertrophic and pro-fibrotic effects of the classical ACE/Ang II/AT1R axis.[1][4][5]

The consistent antihypertensive and anti-remodeling effects observed across multiple preclinical models highlight Ang-(1-9) and the ACE2/Ang-(1-9)/AT2R axis as a promising therapeutic target.[5][10] Strategies aimed at increasing endogenous levels of Ang-(1-9), such as ACE2 activation, or the development of stable Ang-(1-9) analogs or AT2R agonists, could offer novel approaches for the treatment of hypertension and the prevention of end-organ damage.[6][9] Further research is warranted to fully elucidate its signaling pathways and translate these preclinical findings into effective therapies for cardiovascular disease.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Angiotensin - Wikipedia [en.wikipedia.org]

- 3. Investigating the role of angiotensin-(1-9) in neointimal formation - Enlighten Theses [theses.gla.ac.uk]

- 4. ahajournals.org [ahajournals.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Protective Role of the ACE2/Ang-(1–9) Axis in Cardiovascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. mdpi.com [mdpi.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Angiotensin-(1-9) reverses experimental hypertension and cardiovascular damage by inhibition of the angiotensin converting enzyme/Ang II axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. academic.oup.com [academic.oup.com]

Therapeutic Potential of Angiotensin-(1-9) in Cardiovascular Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. While the classical axis, comprising angiotensin-converting enzyme (ACE), angiotensin II (Ang II), and the angiotensin type 1 receptor (AT1R), is known for its pathological role in cardiovascular diseases, a counter-regulatory axis provides a protective balance. This guide focuses on a key component of this protective pathway, Angiotensin-(1-9) [Ang-(1-9)]. Recent evidence has illuminated the significant therapeutic potential of Ang-(1-9) in ameliorating cardiovascular conditions such as hypertension, cardiac hypertrophy, and heart failure. This document provides an in-depth technical overview of the biological effects of Ang-(1-9), its mechanism of action, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical studies.

Introduction: The Counter-Regulatory RAS and Angiotensin-(1-9)

The traditional understanding of the RAS centers on the ACE-Ang II-AT1R axis, which promotes vasoconstriction, inflammation, fibrosis, and hypertrophy.[1] However, the discovery of angiotensin-converting enzyme 2 (ACE2) revealed a counter-regulatory pathway.[2] ACE2 metabolizes Ang I to Ang-(1-9) and Ang II to Angiotensin-(1-7) [Ang-(1-7)].[2][3] While Ang-(1-7) and its receptor Mas have been extensively studied, Ang-(1-9) has emerged as a crucial peptide with distinct protective cardiovascular effects.[1][4]

Ang-(1-9) exerts its beneficial actions primarily through the angiotensin type 2 receptor (AT2R).[1][4] This interaction counteracts the detrimental signaling of the classical RAS axis, offering a promising therapeutic target for a range of cardiovascular pathologies.[5][6]

Mechanism of Action and Signaling Pathways

Ang-(1-9) functions as an endogenous ligand for the AT2R, initiating signaling cascades that oppose the effects mediated by the AT1R.[1][5] The binding of Ang-(1-9) to the AT2R leads to a variety of cellular responses that are cardioprotective.

Key Signaling Pathways:

-

Anti-hypertrophic Signaling: In cardiomyocytes, Ang-(1-9) has been shown to prevent hypertrophy induced by stimuli like norepinephrine (B1679862) or Ang II.[7][8] This effect is mediated through the AT2R and is independent of the Mas receptor.[7][9]

-

Anti-fibrotic Signaling: Ang-(1-9) reduces cardiac fibrosis by inhibiting collagen synthesis in cardiac fibroblasts.[2][10] This anti-fibrotic action is also dependent on AT2R activation.[2]

-

Vasodilatory and Endothelial Function: Ang-(1-9) promotes vasodilation and improves endothelial function, in part by increasing nitric oxide (NO) bioavailability.[2]

-

Autophagy Modulation: Recent studies suggest that Ang-(1-9) can modulate autophagy in cardiomyocytes, potentially contributing to its cardioprotective effects.[11]

Below is a diagram illustrating the formation and primary signaling pathway of Angiotensin-(1-9).

The following diagram illustrates a general experimental workflow for evaluating the in vivo effects of Angiotensin-(1-9).

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the therapeutic effects of Angiotensin-(1-9).

Table 1: Effects of Angiotensin-(1-9) on Cardiac Hypertrophy

| Parameter | Animal Model | Treatment | Control Group | Ang-(1-9) Group | % Change | p-value | Reference |

| Cardiomyocyte Area (µm²) | Rat Myocardial Infarction | Ang-(1-9) (450 ng/kg/min for 2 weeks) | 630 ± 25 | 480 ± 20 | -23.8% | <0.001 | Ocaranza et al., 2010[5] |

| Cardiomyocyte Perimeter (µm) | Rat Myocardial Infarction | Ang-(1-9) (450 ng/kg/min for 2 weeks) | 105 ± 5 | 85 ± 4 | -19.0% | <0.001 | Ocaranza et al., 2010[5] |

| ANF mRNA expression (fold change) | Rat Myocardial Infarction | Ang-(1-9) (450 ng/kg/min for 2 weeks) | 3.5 ± 0.4 | 1.8 ± 0.3 | -48.6% | <0.01 | Ocaranza et al., 2010[5] |

| β-MHC protein expression (fold change) | Rat Myocardial Infarction | Ang-(1-9) (450 ng/kg/min for 2 weeks) | 2.8 ± 0.3 | 1.5 ± 0.2 | -46.4% | <0.01 | Ocaranza et al., 2010[5] |

| Cardiomyocyte Size (µm) | Rat H9c2 Cardiomyocytes (in vitro) | Ang II + RAdAng-(1-9) | 232.1 ± 10.7 | 180.5 ± 9 | -22.2% | <0.05 | Flores-Muñoz et al., 2012[6] |

Table 2: Effects of Angiotensin-(1-9) on Cardiac Fibrosis

| Parameter | Animal Model | Treatment | Control Group | Ang-(1-9) Group | % Change | p-value | Reference |

| Cardiac Fibrosis (%) | Stroke-Prone Spontaneously Hypertensive Rat | Ang-(1-9) (100 ng/kg/min for 4 weeks) | ~8% | ~4% | -50% | <0.01 | Flores-Munoz et al., 2012[7] |

| Collagen Iα Expression (fold change) | Stroke-Prone Spontaneously Hypertensive Rat | Ang-(1-9) (100 ng/kg/min for 4 weeks) | 1.0 ± 0.1 | 0.6 ± 0.05 | -40% | <0.05 | Flores-Munoz et al., 2012[7] |

Table 3: Effects of Angiotensin-(1-9) on Hemodynamics

| Parameter | Animal Model | Treatment | Control Group | Ang-(1-9) Group | % Change | p-value | Reference |

| Systolic Blood Pressure (mmHg) | Ang II-induced Hypertensive Rat | Ang-(1-9) (600 ng/kg/min for 2 weeks) | ~180 | ~140 | -22.2% | <0.05 | Ocaranza et al., 2014[2] |

| Systolic Blood Pressure (mmHg) | Renal Artery Clipping Hypertensive Rat | Ang-(1-9) (600 ng/kg/min for 2 weeks) | ~175 | ~145 | -17.1% | <0.05 | Ocaranza et al., 2014[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Angiotensin-(1-9).

In Vivo Animal Models

-

Animal Strain: Male Sprague-Dawley rats (200-250g).

-

Anesthesia: Anesthetize rats with a suitable anesthetic (e.g., ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Intubate and ventilate the rat.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture.

-

Successful ligation is confirmed by the observation of myocardial blanching.

-

-

Drug Administration:

-